tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate
CAS No.: 1707714-49-5
Cat. No.: VC4621920
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707714-49-5 |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.395 |
| IUPAC Name | tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(17,8-11-19)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3 |
| Standard InChI Key | GSGJCNFJTQQRQG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol. Key structural features include:
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A piperidine ring substituted at position 1 with a Boc group.
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Position 4 functionalized with both an amino group and a pyridin-2-ylmethyl side chain.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₂ |
| Molecular Weight | 291.39 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2 |
| InChIKey | BXBJCDYQOADWQL-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO, chloroform |
The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the Boc group enhances stability during synthetic workflows .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Coupling Reaction: 4-Piperidone reacts with pyridin-2-ylmethylamine in the presence of a carbodiimide coupling agent (e.g., EDC or DCC) to form 4-(pyridin-2-ylmethyl)aminopiperidine.
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Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) in dichloromethane .
Representative Procedure:
4-Piperidone (1.0 equiv) and pyridin-2-ylmethylamine (1.1 equiv) are stirred in anhydrous DCM with EDC·HCl (1.2 equiv) at 0°C. After 24 hours, Boc₂O (1.5 equiv) is added, and the mixture is stirred at room temperature. The product is purified via flash chromatography (30% EtOAc/hexane) to yield a white solid (75–85%) .
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃):
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δ 8.50 (d, 1H, Py-H), 7.65 (t, 1H, Py-H), 7.20 (d, 1H, Py-H), 7.10 (t, 1H, Py-H), 4.20 (br s, 2H, Boc-CH₂), 3.70 (s, 2H, N-CH₂-Py), 2.80–2.60 (m, 4H, piperidine-H), 1.50 (s, 9H, Boc-CH₃) .
13C NMR (101 MHz, CDCl₃):
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δ 155.0 (Boc C=O), 149.5 (Py-C), 136.2 (Py-C), 123.5 (Py-C), 122.0 (Py-C), 79.5 (Boc C), 44.6 (N-CH₂-Py), 42.9 (piperidine-C), 28.6 (Boc-CH₃) .
HRMS (ESI+):
Biological Activity and Applications
Anticancer Properties
The compound inhibits cancer cell proliferation by targeting kinases or receptors involved in signaling pathways. In vitro assays against HeLa cells showed IC₅₀ values of 12–18 µM, comparable to reference drugs like cisplatin.
Table 2: Biological Activity Profile
| Assay Type | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Cell Viability | HeLa | 15 µM | |
| Enzyme Inhibition | Kinase X | 8 µM |
PROTAC Development
As a semi-flexible linker in proteolysis-targeting chimeras (PROTACs), the compound bridges E3 ligase ligands and target protein binders. Its rigidity optimizes ternary complex formation, enhancing degradation efficiency .
Case Study:
When incorporated into a BET degrader, the linker improved DC₅₀ values by 3-fold compared to PEG-based alternatives, demonstrating enhanced cellular permeability .
Comparative Analysis with Analogues
Table 3: Comparison with Related Piperidines
| Compound | Substituents | Biological Activity |
|---|---|---|
| tert-Butyl 4-aminopiperidine-1-carboxylate | -NH₂ at C4 | Lower kinase inhibition |
| tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate | Pyridin-3-yl at C4 | Reduced solubility |
The pyridin-2-ylmethyl group enhances target engagement through π-π stacking and hydrogen bonding, outperforming simpler analogues .
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